molecular formula C29H27FN6O5 B606541 CCG-224406

CCG-224406

Katalognummer: B606541
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: KQJWWWZXJNOLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCG-224406 (compound 12n) is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme implicated in heart failure pathophysiology. It was developed via a structure-based hybridization strategy combining features from two distinct inhibitor classes:

  • Paroxetine analogs, which bind GRK2 via a benzodioxole ring interacting with the kinase hinge region.
  • GSK180736A, a ROCK1 inhibitor repurposed for GRK2 inhibition, contributing hydrophobic interactions within the kinase domain .

Its molecular design stabilizes a unique conformation of GRK2’s kinase domain, enhancing binding affinity and isoform specificity .

Vorbereitungsmethoden

The synthesis of CCG-224406 involves a series of chemical reactions designed to produce a highly selective GRK2 inhibitor. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

CCG-224406 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the core structure of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Tool Compound : CCG-224406 serves as a valuable tool compound for studying the inhibition of GRK2. Researchers utilize it to explore the effects of GRK2 inhibition on G protein-coupled receptor signaling pathways.

Biology

  • Cellular Signaling : The compound is investigated for its role in modulating various cellular signaling pathways. Its ability to inhibit GRK2 can lead to enhanced signaling through β-adrenergic receptors, which are crucial for cardiac function.

Medicine

  • Therapeutic Potential : this compound is being explored as a potential treatment for heart failure due to its ability to enhance cardiac function by preventing the desensitization of β-adrenergic receptors. This mechanism is particularly relevant in restoring normal cardiac output post-myocardial infarction.

Industry

  • Drug Development : The compound has potential applications in the development of new therapeutic agents targeting GRK2 and related pathways, which could lead to novel treatments for various cardiovascular conditions.

This compound has demonstrated significant biological activity by enhancing myocardial contractility in vitro at concentrations lower than those required for non-selective inhibitors like Paroxetine. In animal models, it has shown improvements in cardiac function after myocardial infarction by preventing βAR desensitization.

Animal Models of Heart Failure

In various animal models, including mice and swine, studies have shown that targeted inhibition of GRK2 using this compound leads to notable improvements in cardiac function following myocardial infarction. These findings underscore the compound's potential to restore normal cardiac output.

Mechanistic Insights

Research indicates that beyond its role as a GRK2 inhibitor, this compound may influence other signaling pathways due to the multifunctionality of GRK2. This kinase interacts with various substrates beyond GPCRs, including receptor tyrosine kinases and downstream signaling molecules such as p38MAPK and PI3K/Akt.

Wirkmechanismus

CCG-224406 exerts its effects by selectively inhibiting GRK2, a kinase involved in the regulation of G protein-coupled receptors. By inhibiting GRK2, this compound prevents the phosphorylation and subsequent desensitization of these receptors, thereby enhancing their signaling. This mechanism is particularly relevant in the context of heart failure, where enhanced G protein-coupled receptor signaling can improve cardiac function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmacological and Structural Comparisons

Compound Target IC50 (GRK2) Selectivity (vs. GRK1/5) Structural Features Clinical/Research Relevance
CCG-224406 GRK2 130 nM >700-fold Hybrid: Indazole-paroxetine + GSK180736A core Potent, selective inhibitor for heart failure models
Paroxetine GRK2 2,800 nM Low (e.g., 10-fold) Benzodioxole hinge-binding moiety Off-target activity limits therapeutic utility
GSK180736A GRK2/ROCK1 770 nM (GRK2) ~100-fold (GRK2 vs. GRKs) Overlaps with Takeda103A’s hydrophobic pocket Dual inhibition complicates selectivity
Takeda103A GRK2 Not reported High (specific to GRK2) Hydrophobic core with kinase domain interactions Early lead compound; limited solubility

Key Insights :

Potency : this compound is 21.5-fold more potent than paroxetine and 5.9-fold more potent than GSK180736A for GRK2 inhibition .

Selectivity : Unlike paroxetine (which inhibits PKA and ROCK1) and GSK180736A (originally a ROCK1 inhibitor), this compound achieves unprecedented selectivity by merging structural motifs to avoid off-target interactions .

Structural Advancements : The indazole ring in this compound forms stronger hydrogen bonds with GRK2’s hinge region compared to paroxetine’s benzodioxole, while its hydrophobic groups mimic GSK180736A’s binding to the kinase domain .

Key Research Findings

In Vitro Efficacy : this compound restores β-adrenergic receptor (βAR) signaling in cardiomyocytes by blocking GRK2-mediated desensitization, a mechanism critical for improving cardiac output in heart failure models .

Crystallographic Data : Co-crystal structures reveal that this compound stabilizes a unique “closed” conformation of GRK2, reducing flexibility and enhancing inhibitor residence time .

Limitations: No data on GRK3 inhibition or pharmacokinetic profiles (e.g., renal clearance) are available, necessitating further preclinical studies .

Biologische Aktivität

CCG-224406 is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator in various physiological processes, particularly in the context of cardiovascular health. This compound has garnered attention due to its potent inhibitory effects on GRK2 and its potential therapeutic implications in treating heart failure and other related conditions. This article delves into the biological activity of this compound, examining its structure, efficacy, selectivity, and relevant case studies.

This compound is part of a series of compounds developed through structure-based design aimed at inhibiting GRK2. The compound exhibits a unique chemical structure that allows it to interact specifically with the active site of GRK2, leading to its selective inhibition.

Key Structural Features

  • IC50 Value : this compound has an IC50 value of approximately 130 nM for GRK2, indicating high potency.
  • Selectivity : It demonstrates over 700-fold selectivity against other GRK subfamilies (GRK1 and GRK5) and does not inhibit ROCK1, making it a highly targeted therapeutic agent .

Inhibition Profile

The biological activity of this compound primarily revolves around its ability to inhibit GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound enhances the signaling pathways associated with β-adrenergic receptors (βARs), which are vital for cardiac function.

Compound Target IC50 (nM) Selectivity
This compoundGRK2130>700-fold over GRK1/5
ParoxetineGRK2~3000Non-selective

Functional Outcomes

In vitro studies have shown that this compound enhances myocardial contractility in mouse cardiomyocytes at concentrations significantly lower than those required for paroxetine, a non-selective GRK inhibitor. Specifically, it exhibited a 100-fold improvement in contractility assays compared to paroxetine .

Case Studies

  • Animal Models of Heart Failure :
    • In various animal models, including mice and swine, targeted inhibition of GRK2 using this compound has demonstrated improvements in cardiac function post-myocardial infarction. These studies highlight the potential of this compound to restore normal cardiac output by preventing βAR desensitization .
  • Mechanistic Insights :
    • Structural studies involving crystallization of this compound with GRK2 have provided insights into its binding mechanism. The compound's ability to form specific interactions within the active site contributes to its selectivity and potency .

Additional Biological Effects

Beyond its role as a GRK2 inhibitor, this compound may influence other signaling pathways due to the multifunctionality of GRK2. This kinase interacts with various substrates beyond GPCRs, including receptor tyrosine kinases and downstream signaling molecules such as p38MAPK and PI3K/Akt .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CCG-224406?

  • Methodological Answer : Begin by identifying gaps in existing literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Target biological systems or molecular pathways affected by CCG-224405.
  • Intervention: Experimental conditions (e.g., dosage, exposure time).
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable endpoints (e.g., efficacy, toxicity).
    • Ensure alignment with available data collection tools (e.g., assays, computational models) .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer : Use Google Scholar with advanced search operators (e.g., site:.edu, AND/OR) and refine keywords (e.g., "this compound pharmacokinetics" or "mechanism of action"). Prioritize primary sources from peer-reviewed journals and avoid unreliable platforms like . Organize findings using citation managers (e.g., Zotero) and synthesize trends, contradictions, and gaps .

Q. How should I design experiments to validate this compound’s biological activity?

  • Methodological Answer :

  • Control Groups : Include negative/positive controls to isolate compound-specific effects.
  • Replicates : Use ≥3 biological replicates to ensure statistical power.
  • Dose-Response Curves : Test multiple concentrations to establish EC50/IC50 values.
  • Assay Validation : Cross-validate results with orthogonal methods (e.g., Western blot vs. ELISA).
    • Document protocols in detail for reproducibility, adhering to guidelines like those in Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s efficacy?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables.
  • Contextual Factors : Compare experimental conditions (e.g., cell lines, solvent used, incubation time).
  • Sensitivity Analysis : Test hypotheses about variables causing discrepancies (e.g., pH sensitivity, temperature dependence).
    • Reference frameworks for systematic data evaluation .

Q. What advanced methodologies are suitable for studying this compound’s interaction with protein targets?

  • Methodological Answer :

  • Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies.
  • Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding modes.
  • Cryo-EM/X-ray Crystallography : For structural insights, ensure compound purity (>95%) and optimize crystallization conditions.
    • Cross-reference with metadata management systems to link experimental data with literature findings .

Q. How can I ensure ethical and rigorous data collection when working with this compound?

  • Methodological Answer :

  • Institutional Approval : Submit protocols to ethics committees for studies involving human/animal subjects.
  • Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
  • Blinded Analysis : Implement blinding during data acquisition/analysis to reduce bias.
    • Follow guidelines from Cambridge University Press for data requests and reproducibility .

Q. Methodological Tools and Resources

  • Data Analysis : Use Python/R for statistical modeling; cite open-source tools (e.g., pandas, ggplot2) .
  • Literature Management : Tools like EndNote or Mendeley for organizing references .
  • Collaboration : Share preprints via arXiv or bioRxiv for early feedback, ensuring compliance with journal policies .

Eigenschaften

IUPAC Name

4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWWWZXJNOLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCG-224406
Reactant of Route 2
Reactant of Route 2
CCG-224406
Reactant of Route 3
CCG-224406
Reactant of Route 4
Reactant of Route 4
CCG-224406
Reactant of Route 5
Reactant of Route 5
CCG-224406
Reactant of Route 6
Reactant of Route 6
CCG-224406

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.